

Introduction: The Strategic Value of Fluorinated Scaffolds

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	Methyl 5-bromo-2-(difluoromethoxy)benzoate
Cat. No.:	B1461929

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Methyl 5-bromo-2-(difluoromethoxy)benzoate (CAS No. 1131587-78-4) is an aromatic ester of significant interest in the field of medicinal chemistry.^{[1][2]} Its value lies in the unique combination of three synthetically versatile functional groups on a single benzene scaffold: a bromine atom, a methyl ester, and a difluoromethoxy group.

The incorporation of fluorine into drug candidates is a well-established strategy to enhance critical pharmacological properties.^[3] The difluoromethoxy (-OCF₂H) group, in particular, is a fascinating bioisostere for hydroxyl (-OH) or thiol (-SH) groups. It acts as a lipophilic hydrogen bond donor, which can improve a molecule's binding affinity to target proteins and enhance its metabolic stability, thereby increasing its in-vivo half-life.^{[4][5]} The bromine atom and the methyl ester provide orthogonal synthetic handles for further molecular elaboration, making this compound a powerful intermediate for building complex drug-like molecules.^[3]

Physicochemical and Safety Profile

A clear understanding of a compound's properties is foundational to its effective use in a research setting.

Key Properties

The essential physicochemical data for **Methyl 5-bromo-2-(difluoromethoxy)benzoate** are summarized below.

Property	Value	Source(s)
CAS Number	1131587-78-4	[1] [2]
Molecular Formula	C ₉ H ₇ BrF ₂ O ₃	[1] [2]
Molecular Weight	281.05 g/mol	[1] [2]
Physical Form	Solid	[2]
Purity	≥96% (Typical)	[2]
InChI Key	UBPSOKPHMMEARW- UHFFFAOYSA-N	[2]

Predicted Spectroscopic Data

While experimental spectra are not publicly available, a prediction of the ¹H and ¹³C NMR chemical shifts can be made based on established principles of NMR spectroscopy.[\[6\]](#) The electron-withdrawing nature of the ester, bromine, and difluoromethoxy groups will significantly influence the electronic environment of the aromatic protons and carbons.

- ¹H NMR: The spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The difluoromethoxy group will present as a triplet due to coupling with the two fluorine atoms. The methyl ester will appear as a singlet in the upfield region.
- ¹³C NMR: The spectrum will show nine distinct carbon signals. The carbon of the -OCF₂H group will appear as a triplet due to one-bond coupling with the fluorine atoms. The carbonyl carbon of the ester will be the most downfield signal.

Safety and Handling

This compound is classified as a warning-level hazard.[\[2\]](#) Proper handling is essential to ensure laboratory safety.

Hazard Class	GHS Pictogram	Hazard Statements	Precautionary Statements
Acute Toxicity / Irritant	GHS07 (Exclamation Mark)	H302, H315, H319, H332, H335	P261, P280, P305+P351+P338

- H302: Harmful if swallowed.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H332: Harmful if inhaled.
- H335: May cause respiratory irritation.
- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
- P280: Wear protective gloves/eye protection/face protection.
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Storage Recommendation: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[\[2\]](#)[\[7\]](#)

Synthesis and Mechanistic Rationale

The most direct synthesis of **Methyl 5-bromo-2-(difluoromethoxy)benzoate** involves the difluoromethylation of its phenolic precursor, Methyl 5-bromo-2-hydroxybenzoate.[\[1\]](#)

Experimental Protocol: O-Difluoromethylation

This protocol details the synthesis via a nucleophilic substitution reaction.

Starting Materials:

- Methyl 5-bromo-2-hydroxybenzoate (CAS: 4068-76-2)

- Ethyl 2-bromo-2,2-difluoroacetate (CAS: 667-27-6)
- Potassium Carbonate (K_2CO_3)
- N,N-Dimethylformamide (DMF)

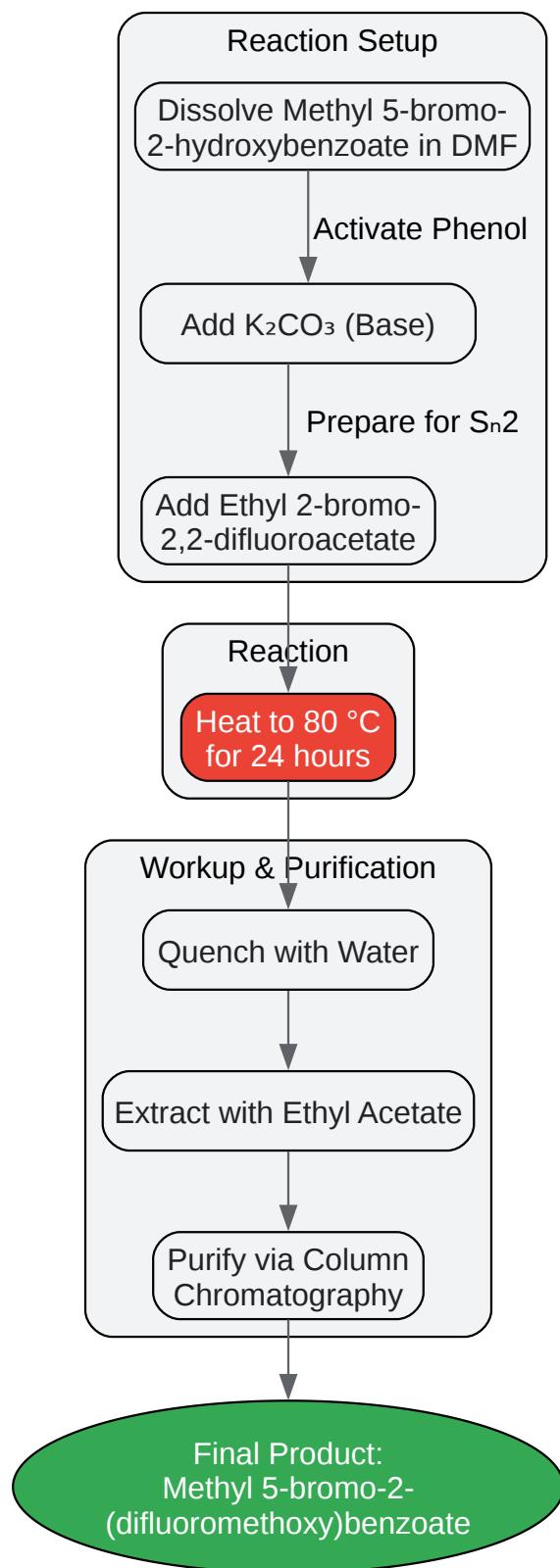
Procedure:

- To a solution of Methyl 5-bromo-2-hydroxybenzoate (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
- Stir the resulting suspension at room temperature for 15 minutes.
- Add Ethyl 2-bromo-2,2-difluoroacetate (1.2 eq) dropwise to the mixture.
- Heat the reaction mixture to 80 °C and maintain for 24 hours, monitoring by TLC or LC-MS.
- Upon completion, cool the reaction to room temperature and quench with water.
- Extract the aqueous layer with ethyl acetate (3x).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude residue via flash column chromatography to yield the final product.

Causality and Experimental Choices

- Base (K_2CO_3): Potassium carbonate is a mild inorganic base. Its primary role is to deprotonate the phenolic hydroxyl group of Methyl 5-bromo-2-hydroxybenzoate, forming a more nucleophilic phenoxide ion. This activation is critical for the subsequent nucleophilic attack.
- Solvent (DMF): DMF is a polar aprotic solvent. It effectively solvates the potassium cation, leaving the phenoxide anion relatively "naked" and highly reactive. Its high boiling point is also suitable for the elevated reaction temperature.

- Reagent (Ethyl 2-bromo-2,2-difluoroacetate): This reagent serves as the source of the difluoromethyl group. The initial product of the nucleophilic substitution is an intermediate which subsequently undergoes hydrolysis and decarboxylation under the reaction conditions to yield the desired difluoromethoxy ether.
- Temperature (80 °C): The elevated temperature provides the necessary activation energy for the S_nAr (Nucleophilic Aromatic Substitution) or related substitution mechanism to proceed at a reasonable rate.



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Caption: Workflow for the synthesis of **Methyl 5-bromo-2-(difluoromethoxy)benzoate**.

Chemical Reactivity and Synthetic Utility

The true power of this molecule lies in its capacity for diverse chemical transformations, enabling the rapid construction of compound libraries for high-throughput screening.

The Difluoromethoxy Group: A Bioisosteric Mimic

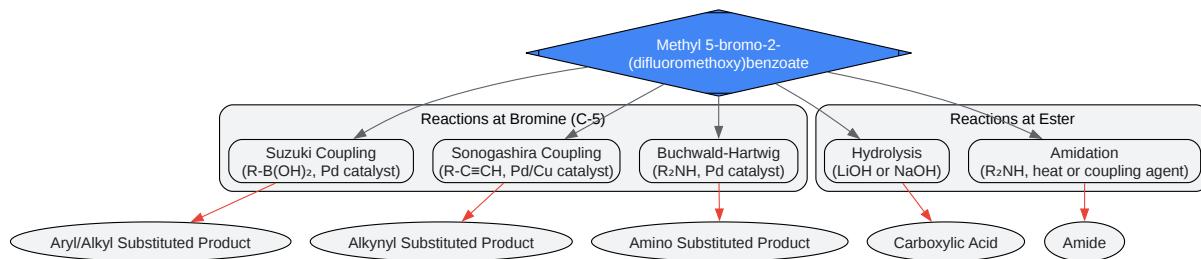
The $-\text{OCF}_2\text{H}$ group is a moderate electron-withdrawing substituent, influencing the reactivity of the aromatic ring. Its key value is in modulating the physicochemical properties of a lead compound. It can increase lipophilicity, which aids in cell membrane penetration, and can enhance metabolic stability by blocking sites susceptible to oxidative metabolism.[3][5]

The Bromine Handle: Gateway to Complexity

The bromine atom at the C-5 position is a versatile functional group for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions.[3] This allows for the introduction of a wide array of substituents, a critical step in structure-activity relationship (SAR) studies.

Common Transformations:

- Suzuki Coupling: Reaction with boronic acids or esters to form new C-C bonds (e.g., introducing aryl or alkyl groups).
- Stille Coupling: Reaction with organostannanes.
- Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.
- Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.



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Caption: Key synthetic transformations of **Methyl 5-bromo-2-(difluoromethoxy)benzoate**.

The Ester Group: A Modifiable Moiety

The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid or converted into a variety of amides. These modifications are crucial for altering solubility, bioavailability, and for introducing new interaction points for receptor binding.[8]

Conclusion

Methyl 5-bromo-2-(difluoromethoxy)benzoate is more than a simple chemical reagent; it is a strategically designed platform for innovation in drug discovery. Its trifunctional nature provides a robust and flexible starting point for the synthesis of novel chemical entities. The difluoromethoxy group offers a proven method for enhancing drug-like properties, while the bromo and ester functionalities serve as reliable points for diversification. A thorough understanding of its synthesis, reactivity, and safety profile, as outlined in this guide, empowers researchers to fully leverage its potential in the quest for new and more effective therapeutics.

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- To cite this document: BenchChem. [Introduction: The Strategic Value of Fluorinated Scaffolds]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1461929#cas-number-for-methyl-5-bromo-2-difluoromethoxy-benzoate]

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